1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclohexan-1-ol
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Overview
Description
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclohexan-1-ol is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclohexan-1-ol typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Chemical Reactions Analysis
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclohexan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acyl chlorides, anhydrides, and activated carboxylic acids in suitable solvents . Major products formed from these reactions include substituted oxadiazoles and other heterocyclic compounds .
Scientific Research Applications
This compound has shown potential in various scientific research applications. Additionally, they have been explored for their anticancer properties, with some derivatives showing significant activity against cancer cell lines . The compound’s unique structure makes it a valuable scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen atoms . This allows them to interact with various biological targets, leading to their observed biological activities.
Comparison with Similar Compounds
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclohexan-1-ol can be compared with other similar compounds such as 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride and 5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one . These compounds share the oxadiazole core but differ in their substituents and overall structure, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H20N2O2/c1-9-3-2-6-13(16,7-9)8-11-14-12(15-17-11)10-4-5-10/h9-10,16H,2-8H2,1H3 |
InChI Key |
ZCPBBEOXWYLSRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CC2=NC(=NO2)C3CC3)O |
Origin of Product |
United States |
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